1-(1-Methylazetidin-3-yl)ethan-1-amine

Description

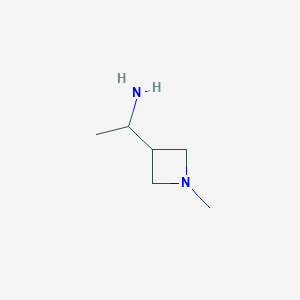

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylazetidin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5(7)6-3-8(2)4-6/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAXSJZPCWXHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 1 Methylazetidin 3 Yl Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group (—NH₂) attached to the ethyl side chain is a versatile nucleophilic center, readily participating in a variety of common amine reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of 1-(1-Methylazetidin-3-yl)ethan-1-amine can be readily modified through acylation, alkylation, and sulfonylation reactions to form corresponding amides, secondary or tertiary amines, and sulfonamides. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the parent molecule.

Alkylation: The primary amine can undergo alkylation with alkyl halides. However, these reactions are often difficult to control and can lead to mixtures of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. The use of a large excess of the amine can favor mono-alkylation. The synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol. nih.gov A key intermediate in the synthesis of the antibiotic premafloxacin (B1679077), N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlights a stereoselective alkylation step in its synthetic sequence. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. For example, methanesulfonyl chloride can react with primary amines to yield N-methanesulfonyl derivatives. The synthesis of N-sulfonyl amidines can be achieved through a copper-catalyzed three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. nih.gov

Table 1: Representative Reactions of the Primary Amine Functionality

| Reaction Type | Reagent/Catalyst | Product Type | General Yield Range |

| Acylation | Acyl chloride, Base | N-Acyl Amide | Good to Excellent |

| Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | Variable, often mixtures |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonamide | Good to Excellent |

Condensation and Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. libretexts.org The formation of the C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and is a common reaction for primary amines. The rate of imine formation is often optimal at a mildly acidic pH (around 4-5). libretexts.org While specific examples with this compound are not detailed in the available literature, the general reactivity is well-understood.

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), which is a driving force for its unique reactivity. rsc.orgrsc.org This strain, while making the ring susceptible to opening, also provides a stable scaffold that can be functionalized.

Ring Opening Reactions and Strain-Driven Reactivity

The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions under various conditions. The quaternization of the tertiary nitrogen atom of the azetidine ring with an alkylating agent, such as methyl trifluoromethanesulfonate, forms a more reactive azetidinium salt. These salts readily undergo nucleophilic attack, leading to the cleavage of a C-N bond and the formation of a linear amine. researchgate.net The regioselectivity of the ring opening is influenced by the substitution pattern on the azetidine ring. For instance, nucleophilic opening of azetidinium ions with no substituent at the C-4 position generally occurs at this position. researchgate.net Lewis acids can also catalyze the ring-opening of azetidines.

Functionalization of the Azetidine Core

The azetidine core can be functionalized through various synthetic strategies. The synthesis of 1,3-disubstituted azetidines is a common approach to introduce diversity at both the nitrogen and the C-3 position. nih.gov Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org Furthermore, stereoselective methods have been developed for the functionalization of azetidines, for example, through α-lithiation followed by trapping with an electrophile. uni-muenchen.de Aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov

Substitution Reactions on the Azetidine Ring

Substitution reactions on the azetidine ring itself, particularly at positions adjacent to the nitrogen or at a substituted carbon, can be challenging but are achievable. The synthesis of 3-substituted azetidines often involves the use of pre-functionalized starting materials. For example, 1,3-disubstituted azetidines can be prepared from 2-substituted-1,3-propanediols. nih.gov The development of methods for the stereoselective synthesis of 3-arylated-2-substituted azetidine compounds using Grignard reagents and electrophiles has been a focus of research. uni-muenchen.de

Table 2: Reactivity of the Azetidine Ring System

| Reaction Type | Key Feature | Common Reagents/Conditions | Resulting Structure |

| Ring Opening | Strain-driven cleavage of C-N bond | Nucleophiles (e.g., azide, acetate), Lewis Acids | Linear amine |

| Functionalization | Introduction of new substituents | Pd-catalysis, Lithiation/electrophile trap | Substituted azetidine |

| Substitution | Replacement of existing groups | Grignard reagents, Nucleophilic substitution | Modified azetidine core |

Intermolecular and Intramolecular Reaction Pathways Involving the Compound

The chemical reactivity of this compound is primarily dictated by the presence of two key functional groups: a secondary amine within the azetidine ring and a primary amine on the ethyl side chain. These nucleophilic centers are the principal sites for a variety of intermolecular and intramolecular reactions, enabling the synthesis of a diverse array of more complex molecular architectures.

The primary amine, being less sterically hindered and generally more nucleophilic than the tertiary amine of the azetidine ring, is expected to be the more reactive site in many reactions. However, the reactivity can be modulated by the specific reaction conditions and the nature of the electrophilic partner.

Intermolecular reactions of this compound involve its interaction with other molecules, leading to the formation of new covalent bonds. These reactions are fundamental for building larger and more complex structures from this azetidine-containing building block.

Acylation Reactions:

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of an amide linkage. The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride). This transformation is a common strategy to introduce new functional groups or to link the azetidine moiety to other molecular fragments.

Alkylation Reactions:

Alkylation of the primary amine can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to polyalkylation and the formation of quaternary ammonium (B1175870) salts. To achieve selective monoalkylation, alternative methods like reductive amination are often employed. The tertiary amine of the azetidine ring can also undergo alkylation, particularly with highly reactive alkylating agents like methyl iodide, to form a quaternary ammonium salt in a process known as exhaustive methylation.

Reactions with Carbonyl Compounds:

This compound can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the imine product. The resulting imines are valuable intermediates that can be further reduced to secondary amines or participate in other transformations.

Synthesis of Heterocycles:

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrroles or pyrimidines, depending on the reaction conditions and the specific dicarbonyl compound used. The general mechanism involves the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration. While specific examples with this compound are not extensively documented in the provided search results, the general reactivity pattern of primary amines with dicarbonyls is a well-established method for heterocycle synthesis.

Intramolecular reactions of derivatives of this compound involve the reaction of two functional groups within the same molecule. These cyclization reactions are powerful tools for constructing new ring systems, often with high stereochemical control.

For an intramolecular reaction to occur, the primary amine of this compound would typically first be modified to introduce a second reactive functional group at an appropriate distance.

Intramolecular Cyclization of N-Acyl Derivatives:

If the primary amine is first acylated with a reagent that contains another electrophilic or nucleophilic center, subsequent intramolecular cyclization can lead to the formation of new heterocyclic rings. For example, acylation with a molecule containing a leaving group at a suitable position could allow for an intramolecular nucleophilic substitution by the azetidine nitrogen or another nucleophilic part of the molecule, leading to bicyclic or spirocyclic structures. While specific examples involving this compound are not detailed in the provided search results, the principle of intramolecular cyclization of N-acyl derivatives is a common strategy in organic synthesis.

The following table summarizes the general types of intermolecular reactions the primary amine of the title compound can undergo:

| Reaction Type | Reagent Class | Product Type |

| Acylation | Acid Chlorides, Acid Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary Amines, Tertiary Amines, Quaternary Ammonium Salts |

| Reaction with Carbonyls | Aldehydes, Ketones | Imines (Schiff Bases) |

| Heterocycle Formation | 1,3-Dicarbonyl Compounds | Pyrroles, Pyrimidines (potential) |

Derivatization and Analog Design of 1 1 Methylazetidin 3 Yl Ethan 1 Amine

Structure-Activity Relationship (SAR) Studies of Azetidine-Containing Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as 1-(1-methylazetidin-3-yl)ethan-1-amine, influences its biological activity. The azetidine (B1206935) ring, due to its strained nature and defined three-dimensional geometry, plays a significant role in how a molecule interacts with biological targets. nih.govrsc.org

The rigidity of the azetidine ring helps to lock the substituents in specific spatial arrangements, which can lead to more predictable interactions with protein binding sites. nih.gov This conformational restriction is a key advantage in drug design. For instance, in a study of azetidine derivatives as GABA uptake inhibitors, the position of substituents on the azetidine ring was found to be critical for activity at GAT-1 and GAT-3 transporters. drugbank.com Specifically, azetidin-2-ylacetic acid derivatives with certain lipophilic moieties showed the highest potency at GAT-1. drugbank.com

Furthermore, the nitrogen atom within the azetidine ring provides a site for hydrogen bonding and can be a basic center, influencing the molecule's pharmacokinetic properties. nih.gov The exploration of different substituents on both the nitrogen and carbon atoms of the azetidine ring allows for a systematic investigation of the SAR, leading to the optimization of potency and selectivity. In the development of STAT3 inhibitors, replacing a proline linker with an azetidine scaffold led to more potent compounds. acs.org This highlights the favorable impact the azetidine ring can have on biological activity.

Synthetic Approaches to Substituted and Fused Azetidine Derivatives

The synthesis of substituted and fused azetidine derivatives is a dynamic area of organic chemistry, driven by the desire to create novel molecular architectures for various applications, including drug discovery. rsc.orgresearchgate.net Several synthetic strategies have been developed to modify the azetidine core of molecules like this compound.

N-Substitution of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a common site for derivatization. researchgate.netfrontiersin.org N-alkylation and N-acylation are fundamental reactions that allow for the introduction of a wide variety of functional groups. youtube.com For instance, N-alkylation can be achieved by reacting the azetidine with alkyl halides. youtube.com This approach is often used to introduce lipophilic groups or chains that can modulate a compound's solubility and ability to cross cell membranes. drugbank.com In one study, N-alkylation of an azetidine derivative with allyl bromide was a key step in the synthesis of an azetidine-fused 8-membered ring system. nih.gov

Protecting groups are also frequently employed on the azetidine nitrogen to facilitate reactions at other parts of the molecule. The choice of protecting group is critical, as it must be stable under certain reaction conditions and readily removable.

Substitution on the Azetidine Ring Carbons (e.g., at C-2, C-3)

Modification of the carbon framework of the azetidine ring offers another avenue for creating structural diversity. nih.gov Synthesizing C2-substituted azetidines, for example, has been a focus due to their presence in some biologically active molecules. acs.org One method involves the use of chiral tert-butanesulfinamides to induce chirality in the synthesis of C2-substituted azetidines with a variety of substituents. acs.org

Substitution at the C-3 position is also of significant interest. In the context of TZT-1027 analogues, a 3-aryl-azetidine moiety was introduced to create conformationally restricted analogues with antitumor activity. mdpi.com The synthesis of such compounds often involves multi-step sequences starting from readily available materials. mdpi.com

Incorporation into Spirocyclic and Bicyclic Azetidine Systems

Incorporating the azetidine ring into spirocyclic and bicyclic systems is a powerful strategy to create molecules with enhanced three-dimensionality and novel pharmacological properties. nih.gov Spirocyclic systems, where two rings share a single atom, are of particular interest in medicinal chemistry as they can improve the clinical success of drug candidates. nih.gov

One approach to synthesizing azetidine-containing spirocycles involves a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.gov This method allows for the creation of a library of substituted spiro-azetidines with varying ring sizes. Another strategy involves the synthesis of multifunctional spirocycles from common cyclic carboxylic acids in a two-step process involving the formation of an azetidinone followed by reduction to the azetidine. nih.gov

Bicyclic systems containing an azetidine ring have also been synthesized. For example, a diazabicyclo[3.1.1]heptane system was created through a TFA-mediated trityl deprotection and subsequent mesylation and heating. nih.gov These rigid structures can provide well-defined vectors for substituents, which is advantageous for drug design. nih.gov

Design of Bioisosteric Analogues of the Azetidine Moiety

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. The azetidine ring itself can be considered a bioisostere for other cyclic amines like piperidine (B6355638) or pyrrolidine (B122466). wikipedia.org

In some cases, replacing a larger ring with an azetidine can lead to improved properties. For example, in the development of GABA-uptake inhibitors, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives were explored as analogs of a known inhibitor that contained a piperidine ring. drugbank.com The smaller, more rigid azetidine ring can offer advantages in terms of ligand efficiency and binding affinity. nih.gov

Conversely, other heterocyclic systems can be used as bioisosteric replacements for the azetidine ring to explore different chemical space or to overcome specific liabilities. For instance, in the context of STAT3 inhibitors, while the azetidine ring was found to be a key determinant of binding, various bioisosteres for a salicylic (B10762653) acid moiety were also explored to improve cellular activity. acs.orgnih.gov The tetrazole ring has also been investigated as a bioisosteric substitute for a carboxylic acid group in azetidine derivatives, although in one study it did not show the desired potency. drugbank.com

Scaffold Hopping and Library Design Inspired by the Azetidine Motif

Scaffold hopping is a computational or experimental strategy used in drug discovery to identify new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. rsc.orgarxiv.org The unique structural features of the azetidine ring make it an attractive starting point for scaffold hopping and the design of compound libraries. researchgate.net

The development of diverse libraries of compounds based on a central azetidine scaffold allows for the exploration of a wide range of chemical space. researchgate.netnih.gov For example, a densely functionalized azetidine ring system has been used as a platform to generate a variety of fused, bridged, and spirocyclic ring systems for CNS-focused libraries. nih.govnih.gov The synthesis of a 1976-membered library of spirocyclic azetidines highlights the potential of this approach for generating large and diverse collections of molecules. nih.gov

Computational Chemistry and Theoretical Studies of 1 1 Methylazetidin 3 Yl Ethan 1 Amine and Analogues

Quantum Chemical Calculations for Reaction Mechanisms and Selectivity

Quantum chemical calculations are instrumental in understanding the underlying principles that govern the formation and reactivity of azetidine (B1206935) rings.

The synthesis of substituted azetidines often involves ring-formation reactions where the control of regioselectivity and diastereoselectivity is crucial. Quantum chemical calculations have been employed to explain and predict the outcomes of these reactions. For instance, in the synthesis of 2-arylazetidines, a scalable two-step method has been developed that demonstrates high regio- and diastereoselectivity. acs.org Computational investigations into the reaction mechanism have shown that the formation of the four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under kinetically controlled conditions. acs.org The calculations revealed that the observed trans geometry of the substituents on the azetidine ring is a result of the preferred transition state energies. acs.org

The regioselective ring-opening of azetidines is another area where computational studies provide valuable insights. For example, the ring-opening of N-tosyl azetidines can lead to racemic products, indicating a transition state with significant carbocationic character. nih.gov However, the introduction of a hydroxyl group can direct the nucleophilic attack, leading to a predominant inversion of configuration. nih.gov

Transition state analysis through quantum chemical calculations allows for the detailed examination of the energy barriers and intermediates along a reaction pathway. This is critical for understanding why certain products are formed preferentially. In the formation of 2-arylazetidines, the calculated enthalpy and Gibbs free energy differences between the transition states leading to different diastereomers are often small, yet sufficient to ensure high diastereoselectivity at low reaction temperatures under kinetic control. acs.org

Computational modeling of azetidine ring-opening reactions has revealed a network of electrostatic interactions that stabilize the transition state. acs.org This understanding of transition state stabilization is key to designing catalysts that can promote highly enantioselective ring-opening reactions. acs.org Furthermore, energy decomposition analysis of transition states in palladium-catalyzed ring-opening reactions of aziridines, a related three-membered ring system, has highlighted the importance of the interaction between the catalyst and the substrate in determining selectivity. mdpi.com

The energy profile for the addition of hydrogen halides to conjugated dienes serves as a classic example of how transition state energies dictate product distribution. The initial protonation is the rate-determining step, and the subsequent nucleophilic attack can proceed via two different pathways with distinct transition states, leading to either the kinetic or thermodynamic product. libretexts.org

The outcome of many chemical reactions, including the formation of azetidine rings, is determined by the interplay between kinetic and thermodynamic control. masterorganicchemistry.comwikipedia.org

Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier. libretexts.orgmasterorganicchemistry.com In the context of azetidine synthesis, this often favors the formation of the strained four-membered ring over a less strained five-membered ring because the transition state leading to the azetidine is lower in energy. acs.org

Thermodynamic Control: At higher temperatures, the reactions become reversible, and the system can reach equilibrium. Under these conditions, the most stable product, the thermodynamic product, will be the major component of the product mixture. libretexts.orgmasterorganicchemistry.com

| Control Type | Reaction Conditions | Major Product | Determining Factor |

| Kinetic | Low temperature, short reaction time | Fastest-forming product | Lower activation energy |

| Thermodynamic | High temperature, long reaction time | Most stable product | Lower Gibbs free energy |

This principle is widely applicable, from the protonation of enolates to the synthesis of complex heterocyclic systems. wikipedia.org

Molecular Modeling and Docking Studies for Biological Target Interactions of Derivatives

Molecular modeling and docking are indispensable computational techniques for drug discovery and development, enabling the prediction and analysis of how molecules like derivatives of 1-(1-methylazetidin-3-yl)ethan-1-amine interact with biological targets. bibliotekanauki.pl These methods help in screening virtual libraries of compounds and prioritizing those with the highest predicted binding affinity and specificity for a particular protein. bibliotekanauki.plmdpi.com

For instance, docking studies on various heterocyclic derivatives have successfully predicted their binding modes and affinities for enzymes like E. coli DNA gyrase and COX-1/COX-2. bibliotekanauki.plmdpi.com The results of these studies often correlate well with in vitro experimental data and can guide the design of more potent inhibitors. mdpi.com In the development of inhibitors for myeloid cell leukemia-1 (Mcl-1), molecular docking was used to understand the interactions between pyrrolidine derivatives and the protein's binding site, which was further validated by molecular dynamics simulations. nih.gov

Similarly, for quinoline-3-carboxamide (B1254982) derivatives targeting DNA damage and response (DDR) kinases, molecular docking highlighted their selectivity towards the ATM kinase. mdpi.com Molecular dynamics simulations further confirmed the stability of these interactions. mdpi.com Such studies are crucial for designing selective inhibitors and understanding the structural basis of their activity. The ADME (absorption, distribution, metabolism, and excretion) properties of potential drug candidates are also often predicted computationally to assess their drug-likeness. nih.govmdpi.com

Conformational Analysis and Ring Strain Energy of Azetidine Systems

The four-membered azetidine ring possesses significant ring strain, which is a key determinant of its reactivity. rsc.orgrsc.org The ring strain of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines and the relatively strain-free pyrrolidines. rsc.org This inherent strain makes azetidines susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.org

The basicity of nitrogen heterocycles, including azetidines, is also influenced by ring strain. srce.hr Computational studies have shown that the basicity generally increases with ring size from three- to six-membered rings, which is consistent with a decrease in ring strain. srce.hr

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine (B6355638) | 6 | ~0 researchgate.net |

Prediction of Reactivity and Stability through Computational Methods

Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules like this compound and its derivatives. mit.edu By calculating various molecular properties, chemists can gain insights into how a molecule will behave in a chemical reaction and its potential for degradation.

For example, the stability of azetidine derivatives can be influenced by the electronic nature of their substituents. Electron-donating groups can activate the azetidine ring towards opening. acs.org Computational models can quantify these electronic effects and predict the relative stability of different derivatives.

Furthermore, computational methods are used to develop detailed kinetic mechanisms for the combustion of nitrogen-containing compounds, which is relevant for understanding their stability at high temperatures. kaust.edu.sa Quantum chemical calculations are used to determine the thermochemistry of the species involved and to model reaction pathways. kaust.edu.sa

In the context of drug design, computational predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are crucial for assessing the stability and potential liabilities of a drug candidate. nih.gov These predictions help to identify compounds that are likely to have favorable pharmacokinetic profiles.

Applications in Chemical Biology and Advanced Organic Synthesis

A Privileged Scaffold and Building Block in Medicinal Chemistry

The azetidine (B1206935) ring is increasingly recognized as a valuable component in drug discovery, offering a balance of structural rigidity and chemical stability that is often superior to its three-membered (aziridine) and five-membered (pyrrolidine) counterparts. rsc.orgnih.govenamine.net This has led to the classification of the azetidine moiety as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov The incorporation of an N-methyl group and an aminoethyl side chain at the 3-position, as seen in 1-(1-Methylazetidin-3-yl)ethan-1-amine , provides additional vectors for molecular diversity and interaction with biological macromolecules.

The value of azetidine-containing building blocks is underscored by their growing presence in commercial chemical catalogs aimed at drug discovery programs. lifechemicals.com These fragments are sought after for their ability to introduce three-dimensional character into otherwise flat molecules, a desirable trait for improving both binding affinity and pharmacokinetic properties. The conformational constraint imposed by the azetidine ring can lead to a lower entropic penalty upon binding to a target, potentially increasing potency. enamine.net

The development of synthetic methodologies to access functionalized azetidines has been an area of active research, as difficulties in their synthesis have historically limited their use. nih.gov However, recent advances have made a wider range of azetidine-based building blocks available to medicinal chemists. rsc.org

A Versatile Synthon for Complex Molecule Synthesis

The chemical reactivity of the azetidine ring, combined with the functional handles present in This compound , makes it a versatile synthon for the construction of more complex molecular architectures.

Synthesis of Alkaloid-Type Structures

While direct examples of the use of This compound in the total synthesis of alkaloids are not prevalent in the literature, the azetidine core is a feature of some natural products and their analogues. mdpi.com The synthesis of alkaloid-like structures often involves the construction of polycyclic systems, and the azetidine moiety can serve as a key precursor for such frameworks. For instance, ring expansion strategies of azabicyclic and azatricyclic building blocks have been employed to construct the core of Daphniphyllum alkaloids. nih.gov The amine functionality on the ethanamine side chain of the title compound provides a nucleophilic center that can be utilized in cyclization reactions to build more elaborate, alkaloid-type scaffolds. The synthesis of a related pyrrolidine-containing intermediate, N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine, for the antibiotic premafloxacin (B1679077) highlights the utility of such amino-substituted heterocycles in building complex bioactive molecules. researchgate.netnih.gov

Precursors for Advanced Heterocyclic Systems

The utility of azetidine derivatives in the synthesis of advanced heterocyclic systems is well-documented. A patent for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives discloses a compound containing a (1-methylazetidin-3-yl)methoxy group, a very close structural analogue to the title compound. google.com This highlights the role of the N-methylazetidine moiety as a building block for creating complex, multi-ring systems with potential therapeutic applications. The synthesis of such compounds often involves the coupling of the azetidine-containing fragment with other heterocyclic cores.

The development of novel methods for the synthesis of meta-hetarylanilines has also demonstrated the importance of heterocyclic substituents in directing chemical reactions. beilstein-journals.org The electron-withdrawing properties of a heterocyclic group can play a crucial role in the success of multi-component reactions, suggesting that the azetidine ring in This compound could influence its reactivity in the construction of larger assemblies.

Investigation of Azetidine-Mediated Enzyme Interactions and Metabolic Pathways

Azetidine-containing compounds have been investigated as inhibitors of various enzymes. For example, azetidine derivatives have been designed as GABA uptake inhibitors, where the constrained ring system mimics the neurotransmitter GABA or β-alanine. nih.gov In these studies, the substitution pattern on the azetidine ring was found to be crucial for potency and selectivity towards different GABA transporter subtypes (GAT-1 and GAT-3). nih.gov

Furthermore, a series of azetidine-piperazine di-amides were discovered as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. nih.gov The azetidine moiety was a key component of the identified lead compound.

Exploration of Azetidine-Containing Compounds for Potential Bioactivity Mechanisms

The incorporation of an azetidine ring can significantly impact the biological activity of a molecule. A wide range of pharmacological activities have been attributed to compounds containing this scaffold, including anticancer, antibacterial, and antiviral properties. nih.govjmchemsci.comnih.gov

For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key protein involved in cancer cell signaling. nih.gov The switch from a proline to an azetidine linker in these inhibitors led to a significant increase in potency. nih.gov In another example, azetidine analogues of lobelane (B1250731) were found to be potent inhibitors of vesicular dopamine (B1211576) uptake, suggesting their potential for treating methamphetamine abuse. nih.gov

The structure-activity relationship (SAR) of azetidine derivatives is a key area of investigation. Studies on 2-azetidinone-1-sulfonic acid derivatives have shown that the nature of the substituent at the 4-position of the azetidine ring has a significant effect on their antibacterial activity. nih.gov Similarly, the synthesis and biological evaluation of N-substituted-3-chloro-2-azetidinones have revealed that these compounds can exhibit moderate to good antibacterial activity. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for 1-(1-Methylazetidin-3-yl)ethan-1-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with azetidine precursors. Key steps include:

- Ring functionalization : Introduce the methyl group at the azetidine nitrogen via alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

- Amine chain elongation : Attach the ethanamine moiety through reductive amination or nucleophilic substitution. For example, reacting 1-methylazetidin-3-ylmethanol with ethylamine under catalytic hydrogenation (H₂/Pd-C) .

- Optimization : Control temperature (0–25°C), solvent polarity (THF or DMF), and inert atmosphere (N₂/Ar) to minimize by-products like over-alkylation or ring-opening .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions. The azetidine ring protons resonate at δ 2.5–3.5 ppm, while the ethanamine chain shows distinct splitting patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₁₄N₂, MW 114.19 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, critical for studying strain in the azetidine ring .

- HPLC-PDA : Assesses purity (>98% for pharmacological studies) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How does the stereochemistry of this compound influence its biological activity, and what enantioselective synthesis methods are viable?

Answer:

- Stereochemical Impact : The chiral center at the azetidine C3 position affects binding to targets like GPCRs or ion channels. For example, (R)-enantiomers may show higher affinity for serotonin receptors .

- Enantioselective Synthesis :

Advanced: What computational strategies are recommended to model the interactions of this compound with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., dopamine D₂). Focus on the azetidine ring’s puckering and amine group’s hydrogen-bonding potential .

- MD Simulations : GROMACS or AMBER can simulate conformational stability in lipid bilayers, highlighting strain-induced reactivity .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area .

Advanced: How can researchers resolve contradictions in reported biological activity data for azetidine-containing amines like this compound?

Answer:

- Source Analysis : Compare synthetic routes (e.g., Boc-protected intermediates vs. free amines) that may alter purity or stereochemistry .

- Assay Standardization : Validate assays across labs using common controls (e.g., clozapine for receptor binding) and cell lines (HEK293 vs. CHO) .

- Metabolic Stability Testing : Assess CYP450-mediated degradation, which varies with azetidine ring substituents .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Hazard Codes : Likely H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) based on structural analogs .

- Mitigation : Use fume hoods, nitrile gloves, and P2 respirators. Store at 4°C under nitrogen to prevent oxidation .

- Spill Management : Neutralize with 10% acetic acid and absorb with vermiculite .

Advanced: What structure-activity relationship (SAR) trends are observed in azetidine derivatives, and how can they guide the design of this compound analogs?

Answer:

- Ring Substituents : Methyl groups at N1 enhance metabolic stability but reduce solubility. Larger groups (e.g., isopropyl) increase lipophilicity and CNS penetration .

- Amine Chain Modifications : Ethylamine chains improve bioavailability over methyl counterparts; branching (e.g., tert-butyl) sterically hinders target engagement .

- Electron-Withdrawing Groups : Fluorine at C3 of the azetidine ring improves binding affinity to kinases (e.g., EGFR) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Moderately soluble in water (≈5 mg/mL at pH 7.4) due to the amine’s basicity (pKa ~9.5). Use co-solvents like PEG-400 for in vivo studies .

- Stability : Degrades via ring-opening in acidic conditions (pH <3). Store as hydrochloride salts (melting point: ~180°C) to enhance shelf life .

Advanced: How can researchers validate the pharmacological potential of this compound in neurological disorders?

Answer:

- In Vitro Models : Test dopamine/serotonin reuptake inhibition in synaptosomes or transfected cells (IC₅₀ determination) .

- In Vivo Efficacy : Use rodent models (e.g., forced swim test for depression) with doses 10–50 mg/kg IP. Monitor pharmacokinetics (Tmax ≈1–2 h) .

- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early in development .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound production?

Answer:

- Continuous Flow Chemistry : Reduces reaction time and improves yield (≈80%) for azetidine ring formation .

- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica for reductive amination steps .

- By-Product Management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted alkyl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.